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molecular formula C9H10N2O B3054109 1-Nitroso-1,2,3,4-tetrahydroquinoline CAS No. 5825-44-5

1-Nitroso-1,2,3,4-tetrahydroquinoline

Cat. No. B3054109
M. Wt: 162.19 g/mol
InChI Key: FAWGKYZUQAMFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193728B2

Procedure details

1,2,3,4-Tetrahydroquinoline (10 g, 75 mmol) was dissolved in 50 mL 3N HCl at 0° C. The reaction mixture was stirred for 5 min. at 0° C., a solution of sodium nitrite (6.22 g, 90 mmol) in water was added at the same temperature, and then the reaction mixture was stirred for 2 h at RT. After completion of reaction, water was added and the mixture extracted with EtOAc (2×200 mL). The combined organic layers were washed with water, dried over sodium sulfate and concentrated under vacuum to obtain 10 g of product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.22 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[N:11]([O-])=[O:12].[Na+]>Cl.O>[N:11]([N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1)=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
6.22 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 min. at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 2 h at RT
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with EtOAc (2×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N(=O)N1CCCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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